N-(3,4-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with appropriate reagents.
Substitution Reactions: The 3,4-dimethylphenyl and 4-fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted piperidine and pyridazine rings under specific conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and process optimization techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- 2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-
- N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide
Uniqueness
N-(3,4-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide stands out due to its unique combination of structural features, such as the presence of both piperidine and pyridazine rings, along with substituted phenyl groups. This distinct structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C24H25FN4O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25FN4O/c1-16-3-8-21(15-17(16)2)26-24(30)19-11-13-29(14-12-19)23-10-9-22(27-28-23)18-4-6-20(25)7-5-18/h3-10,15,19H,11-14H2,1-2H3,(H,26,30) |
InChI Key |
QXCWIAYVXQXVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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